molecular formula C10H10O3 B1268224 Methyl 3-oxo-3-phenylpropanoate CAS No. 614-27-7

Methyl 3-oxo-3-phenylpropanoate

Cat. No.: B1268224
CAS No.: 614-27-7
M. Wt: 178.18 g/mol
InChI Key: KZTMCBOPTQHICJ-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-phenylpropanoate is an organic compound with the molecular formula C10H10O3. It is a methyl ester derivative of 3-oxo-3-phenylpropanoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .

Properties

IUPAC Name

propanoyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-9(11)13-10(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTMCBOPTQHICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-27-7
Record name Peplidiforone D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of acetophenone by a strong base (e.g., sodium methoxide), forming an enolate ion that nucleophilically attacks the carbonyl carbon of methyl acetate. Subsequent elimination of methanol yields the β-keto ester.

Typical Reaction Conditions:

  • Catalyst: Sodium methoxide (NaOMe, 0.1–0.2 equiv)
  • Solvent: Anhydrous methanol or toluene
  • Temperature: Reflux (65–80°C)
  • Time: 6–12 hours

Workup and Purification:
The crude product is neutralized with dilute HCl, extracted with ethyl acetate, and purified via vacuum distillation or column chromatography.

Yield:
Reported yields for analogous Claisen condensations range from 60% to 75%, depending on reaction optimization.

Esterification of 3-Oxo-3-Phenylpropanoic Acid

Direct esterification of 3-oxo-3-phenylpropanoic acid with methanol offers a straightforward route to the target compound.

Synthesis of 3-Oxo-3-Phenylpropanoic Acid

The acid precursor is synthesized via hydrolysis of benzoyl cyanide, which itself is prepared from benzoyl chloride and sodium cyanide:

  • Benzoyl Cyanide Synthesis:
    $$
    \text{Benzoyl chloride} + \text{NaCN} \rightarrow \text{Benzoyl cyanide} + \text{NaCl}
    $$
    Conditions: Anhydrous dimethylformamide (DMF), 0–5°C, 2 hours.
  • Hydrolysis to 3-Oxo-3-Phenylpropanoic Acid:
    $$
    \text{Benzoyl cyanide} + \text{H}2\text{O} \rightarrow \text{3-Oxo-3-phenylpropanoic acid} + \text{NH}3
    $$
    Conditions: Reflux in aqueous HCl (6 M), 4–6 hours.

Esterification Step

The acid is esterified with methanol under acidic conditions:
$$
\text{3-Oxo-3-phenylpropanoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{H}2\text{O}
$$
Conditions:

  • Catalyst: Concentrated sulfuric acid (10–15 mol%)
  • Solvent: Excess methanol
  • Temperature: Reflux (65°C)
  • Time: 8–10 hours

Yield:
Isolated yields of 80–85% are achievable after purification via fractional distillation.

Hydrolysis of Benzoyl Cyanide Followed by Esterification

This two-step method combines cyanide chemistry with esterification, leveraging benzoyl chloride as a starting material.

Step 1: Synthesis of Benzoyl Cyanide

$$
\text{Benzoyl chloride} + \text{KCN} \rightarrow \text{Benzoyl cyanide} + \text{KCl}
$$
Conditions:

  • Solvent: Dichloromethane
  • Temperature: 0–5°C (ice bath)
  • Time: 1–2 hours

Step 2: Hydrolysis and Esterification

Benzoyl cyanide undergoes hydrolysis to form 3-oxo-3-phenylpropanoic acid, which is immediately esterified in situ:
$$
\text{Benzoyl cyanide} + \text{CH}3\text{OH} + \text{H}2\text{O} \rightarrow \text{this compound} + \text{NH}_3
$$
Conditions:

  • Catalyst: Sulfuric acid (5–10%)
  • Solvent: Methanol/water (4:1 v/v)
  • Temperature: 60–70°C
  • Time: 6–8 hours

Yield:
This one-pot method achieves yields of 70–78% with minimal byproducts.

Comparative Analysis of Synthetic Methods

Method Advantages Disadvantages Yield Purity
Claisen Condensation Scalable; uses inexpensive reagents Moderate yields; requires strict anhydrous conditions 60–75% >90%
Acid Esterification High yields; straightforward workflow Requires pre-synthesized acid precursor 80–85% >95%
Cyanide Hydrolysis One-pot synthesis; minimizes intermediate isolation Handling toxic cyanide reagents 70–78% 85–90%

Industrial Production Considerations

Industrial-scale production prioritizes cost efficiency and safety. The Claisen condensation and acid esterification routes are favored for their scalability and reproducibility. Continuous flow reactors enhance the Claisen method’s efficiency by improving heat transfer and reducing reaction times. Conversely, the cyanide-based method is less common industrially due to stringent safety regulations governing cyanide use.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-oxo-3-phenylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is an intermediate in the production of pharmaceuticals, including anti-inflammatory and analgesic drugs.

    Industry: It is utilized in the manufacture of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 3-oxo-3-phenylpropanoate involves its reactivity as an ester. It can undergo hydrolysis to release 3-oxo-3-phenylpropanoic acid, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

  • Ethyl 3-oxo-3-phenylpropanoate
  • Methyl 3-hydroxy-3-phenylpropanoate
  • Methyl 2,2-dimethyl-3-oxo-3-phenylpropanoate

Comparison: Methyl 3-oxo-3-phenylpropanoate is unique due to its specific ester functional group, which imparts distinct reactivity compared to its analogs. For instance, ethyl 3-oxo-3-phenylpropanoate has a similar structure but with an ethyl ester group, leading to different physical properties and reactivity. Methyl 3-hydroxy-3-phenylpropanoate contains a hydroxyl group, making it more reactive in certain nucleophilic substitution reactions .

Biological Activity

Methyl 3-oxo-3-phenylpropanoate, also known as methyl benzoylacetate, is an organic compound with the molecular formula C10H10O3C_{10}H_{10}O_{3} and a molecular weight of approximately 178.19 g/mol. Its structure includes a ketone group and an ester group, making it a versatile building block in organic synthesis. This article explores the biological activity of this compound, focusing on its potential therapeutic properties, mechanisms of action, and relevant research findings.

This compound can be synthesized through various methods, including the Claisen condensation reaction between ethyl acetate and benzoyl chloride, followed by esterification with methanol. This compound is characterized by reactive functional groups that allow it to undergo multiple transformations, facilitating the synthesis of complex organic molecules.

Anti-inflammatory and Analgesic Properties

Recent studies indicate that derivatives of this compound may exhibit anti-inflammatory and analgesic activities. These properties suggest potential applications in drug development for conditions involving inflammation and pain management. Preliminary research has shown that certain derivatives interact with biological targets, potentially modulating inflammatory pathways .

The biological activity of this compound is largely attributed to its structural features that enhance interactions with proteins and enzymes. The presence of the ketone group increases lipophilicity, allowing effective binding to hydrophobic pockets in target proteins. This interaction can lead to modulation of protein activity, influencing various biochemical pathways relevant to therapeutic contexts .

Case Studies and Research Findings

  • Synthesis and Characterization :
    • A study explored the synthesis of pyridone derivatives using this compound as a precursor. The resulting compounds were analyzed using techniques such as LC-MS and NMR spectroscopy, confirming their structure and purity .
  • Pharmacological Screening :
    • In vitro studies have screened various derivatives for their anti-inflammatory effects using established models. Results indicated that specific modifications to the this compound structure could enhance its efficacy against inflammatory markers.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and potential applications of compounds related to this compound:

Compound NameMolecular FormulaSimilarity Index
Methyl 3-oxo-3-(m-tolyl)propanoateC11H12O31.00
Ethyl 3-oxo-3-(m-tolyl)propanoateC12H14O30.95
Ethyl 3-oxo-3-(o-tolyl)propanoateC12H14O30.95
Ethyl 3-oxo-3-(p-tolyl)propanoateC12H14O30.95
Ethyl 3-oxo-3-phenylpropanoateC11H12O30.95

These compounds exhibit similar reactivity patterns due to shared functional groups but may differ in specific biological activities or applications.

Future Directions

Ongoing research is necessary to fully elucidate the pharmacological profile of this compound and its derivatives. Investigations focusing on structure-activity relationships (SAR) will be crucial for optimizing therapeutic efficacy while minimizing potential side effects. Moreover, exploring its role in developing novel materials with specific functionalities could open new avenues in materials science .

Q & A

Q. Advanced

  • X-ray crystallography : Single-crystal diffraction data refined via SHELXL (e.g., using the WinGX suite) resolves bond lengths and angles. ORTEP-3 graphical interfaces aid in visualizing thermal ellipsoids and molecular packing .
  • Spectroscopy : ¹H/¹³C NMR (δ ~3.8 ppm for methoxy, δ ~7.5 ppm for aromatic protons) and high-resolution MS ([M+H]⁺ = 179.18) confirm functional groups and molecular weight .

How is this compound utilized in multicomponent reactions to synthesize heterocyclic compounds?

Advanced
The compound serves as a β-keto ester precursor in heterocycle synthesis. For example:

  • Benzodiazepines : Reacted with benzene-1,2-diamine in xylene under reflux to form 4-phenyl-1H-1,5-benzodiazepine derivatives (90% yield) .
  • Pyrano-pyridinediones : Combined with chromenones in a multicomponent protocol using piperidine catalysis (80°C, 48 hours) to yield fused heterocycles .

How should researchers address contradictory data in synthetic yields or reactivity reported for this compound?

Advanced
Discrepancies in yields (e.g., 42% vs. 91% for similar β-keto esters) often arise from:

  • Catalyst selection : Piperidine vs. Pd/C in hydrogenation steps .
  • Solvent polarity : Polar aprotic solvents (THF) enhance enolate stability versus non-polar solvents.
    Systematic DOE (Design of Experiments) approaches, varying temperature, solvent, and catalyst loading, can identify optimal conditions .

What mechanistic insights govern the reactivity of this compound in nucleophilic acyl substitution reactions?

Advanced
The β-keto ester’s electrophilic carbonyl and α-hydrogen acidity (pKa ~10–12) facilitate enolate formation. For example:

  • Alkylation : Deprotonation with NaHMDS (-78°C, THF) generates enolates for C-alkylation .
  • Transesterification : Methanolysis under basic conditions proceeds via tetrahedral intermediate formation, with steric hindrance from the phenyl group influencing reaction rates .

What analytical strategies are recommended for quantifying this compound in biological or catalytic studies?

Q. Advanced

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate the ester from biological matrices.
  • LC-MS/MS : MRM transitions (e.g., m/z 179 → 105) enhance specificity in metabolic pathway studies .
    Calibration curves using deuterated internal standards (e.g., methyl-d₃ esters) improve accuracy in quantitative assays .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-oxo-3-phenylpropanoate
Reactant of Route 2
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Methyl 3-oxo-3-phenylpropanoate

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